(1R)-1-(3,4-dimethylphenyl)ethan-1-ol
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Overview
Description
(1R)-1-(3,4-dimethylphenyl)ethan-1-ol: is an organic compound characterized by the presence of a chiral center at the first carbon atom. This compound is a secondary alcohol with a phenyl group substituted with two methyl groups at the 3 and 4 positions. It is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(3,4-dimethylphenyl)ethan-1-ol can be achieved through several methods. One common approach involves the reduction of the corresponding ketone, (3,4-dimethylphenyl)acetone, using a chiral reducing agent to ensure the formation of the (1R) enantiomer. Another method includes the asymmetric hydrogenation of the corresponding prochiral ketone using a chiral catalyst.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale catalytic hydrogenation processes. These processes utilize high-pressure hydrogen gas and a suitable catalyst to achieve the desired reduction. The choice of catalyst and reaction conditions is crucial to ensure high yield and enantiomeric purity.
Chemical Reactions Analysis
Types of Reactions
(1R)-1-(3,4-dimethylphenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone, (3,4-dimethylphenyl)acetone, using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: Further reduction of the alcohol can lead to the formation of the corresponding alkane, (3,4-dimethylphenyl)ethane, using strong reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether, catalytic hydrogenation with palladium on carbon.
Substitution: Thionyl chloride in dichloromethane, phosphorus tribromide in toluene.
Major Products Formed
Oxidation: (3,4-dimethylphenyl)acetone.
Reduction: (3,4-dimethylphenyl)ethane.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
(1R)-1-(3,4-dimethylphenyl)ethan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant aroma.
Mechanism of Action
The mechanism of action of (1R)-1-(3,4-dimethylphenyl)ethan-1-ol involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes and receptors, leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(1S)-1-(3,4-dimethylphenyl)ethan-1-ol: The enantiomer of the compound with similar chemical properties but different biological activity.
(1R)-1-(4-methylphenyl)ethan-1-ol: A similar compound with a single methyl group on the phenyl ring.
(1R)-1-(3,5-dimethylphenyl)ethan-1-ol: A compound with methyl groups at the 3 and 5 positions on the phenyl ring.
Uniqueness
(1R)-1-(3,4-dimethylphenyl)ethan-1-ol is unique due to the specific positioning of the methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. The chiral center also adds to its uniqueness, making it valuable in asymmetric synthesis and chiral resolution studies.
Properties
IUPAC Name |
(1R)-1-(3,4-dimethylphenyl)ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O/c1-7-4-5-10(9(3)11)6-8(7)2/h4-6,9,11H,1-3H3/t9-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTTSQZZOTXFJJG-SECBINFHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)[C@@H](C)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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